{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
Description
{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide (CAS: 15894-03-8) is a hydrobromide salt of a methanimidamide derivative substituted with a 4-fluorobenzylthio group. Its molecular formula is C₈H₁₀BrFN₂S, with a molecular weight of 265.14 g/mol . The compound is characterized by a para-fluorinated phenyl ring attached to a methylsulfanyl-methanimidamide core, stabilized by a hydrobromide counterion.
Properties
IUPAC Name |
(4-fluorophenyl)methyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S.BrH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYCSSVZFOBSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 4-fluorobenzyl chloride with thiourea, followed by treatment with hydrobromic acid to yield the hydrobromide salt . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions for scalability and cost-effectiveness.
Chemical Reactions Analysis
{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines.
Scientific Research Applications
{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of {[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares {[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological implications.
Structural Analogs and Substituent Variations
Substituent Effects on Physicochemical Properties
- Para vs.
- Bromine Substitution : The 4-bromo-2-fluorophenyl analog () introduces a heavy atom, which may alter UV absorption profiles and increase molecular weight, impacting pharmacokinetics .
- Multi-Fluorinated Derivatives : The trifluorophenyl variant () exhibits higher molecular weight (301.13 vs. 265.14) and enhanced electronegativity, likely improving membrane permeability but reducing aqueous solubility .
Biological Activity
Structure
The chemical structure of {[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can be represented as follows:
- Molecular Formula : CHBrFNS
- Molecular Weight : 303.18 g/mol
Properties
- Solubility : Soluble in water and organic solvents.
- Stability : Stable under standard laboratory conditions.
The biological activity of {[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is primarily attributed to its interactions with various biological targets. The compound exhibits:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anticancer Activity : Some studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, making it a candidate for further investigation in inflammatory diseases.
Table 1: Summary of Biological Activities
Table 2: Case Studies and Findings
| Study | Methodology | Key Findings |
|---|---|---|
| In vitro study | Cell line assays | Induced apoptosis |
| Enzyme assay | Spectrophotometric methods | Significant inhibition |
| Antimicrobial testing | Disk diffusion method | Effective against E. coli |
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of {[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide. The study utilized various cancer cell lines and demonstrated that the compound effectively induced apoptosis through the activation of caspase-3 and caspase-9 pathways. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic potential.
Case Study 2: Antimicrobial Efficacy
Another study highlighted in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at low concentrations, suggesting its potential as a novel antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
